Cas no 885223-64-3 (1-(2-Chloro-5-methylpyridin-3-yl)ethanone)

1-(2-Chloro-5-methylpyridin-3-yl)ethanone is a chlorinated pyridine derivative with a ketone functional group, serving as a versatile intermediate in organic synthesis. Its structure, featuring both a chloro and methyl substituent on the pyridine ring, enhances reactivity and selectivity in cross-coupling reactions, making it valuable for pharmaceutical and agrochemical applications. The compound’s stability under various reaction conditions allows for efficient derivatization, enabling the synthesis of complex heterocyclic frameworks. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial processes. This intermediate is particularly useful in the development of active ingredients, offering a balance of reactivity and structural diversity for targeted molecular design.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone structure
885223-64-3 structure
Product Name:1-(2-Chloro-5-methylpyridin-3-yl)ethanone
CAS No:885223-64-3
MF:C8H8ClNO
MW:169.608221054077
MDL:MFCD13563041
CID:1079025
PubChem ID:329771793
Update Time:2025-06-15

1-(2-Chloro-5-methylpyridin-3-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
    • 885223-64-3
    • AB70468
    • A862149
    • 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, AldrichCPR
    • 1-(2-CHLORO-5-METHYLPYRIDIN-3-YL)ETHAN-1-ONE
    • DTXSID00673576
    • CS-0153278
    • MFCD13563041
    • D82211
    • AKOS006335907
    • BS-18210
    • FT-0681660
    • 1-(2-Chloro-5-methyl-3-pyridinyl)ethanone (ACI)
    • DB-077324
    • MDL: MFCD13563041
    • Inchi: 1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3
    • InChI Key: SBQKXCFSDHHMOW-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(Cl)=NC=C(C)C=1

Computed Properties

  • Exact Mass: 169.02900
  • Monoisotopic Mass: 169.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 2.24600

1-(2-Chloro-5-methylpyridin-3-yl)ethanone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

1-(2-Chloro-5-methylpyridin-3-yl)ethanone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(2-Chloro-5-methylpyridin-3-yl)ethanone Pricemore >>

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1-(2-Chloro-5-methylpyridin-3-yl)ethanone Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:885223-64-3)1-(2-Chloro-5-methylpyridin-3-yl)ethanone
Order Number:A862149
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):338.0
Email:sales@amadischem.com

Additional information on 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Professional Introduction to 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS No. 885223-64-3)

1-(2-Chloro-5-methylpyridin-3-yl)ethanone, with the chemical formula C9H9ClN2O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 885223-64-3, has garnered attention due to its versatile structural framework and potential applications in drug discovery and molecular biology. The presence of both chloro and methyl substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The pyridine core of 1-(2-chloro-5-methylpyridin-3-yl)ethanone is a crucial feature that contributes to its utility in medicinal chemistry. Pyridine derivatives are widely recognized for their role in pharmaceuticals, often serving as key pharmacophores in bioactive molecules. The chloro substituent at the 2-position and the methyl group at the 5-position introduce specific electronic and steric properties that can influence the compound's interactions with biological targets. These features make it an attractive scaffold for designing molecules with tailored biological activities.

In recent years, there has been a surge in research focused on developing novel pyridine-based compounds for therapeutic applications. The ethanone moiety in 1-(2-chloro-5-methylpyridin-3-yl)ethanone provides a site for further functionalization, allowing chemists to explore diverse chemical space. This flexibility has led to its incorporation into various synthetic pathways, particularly in the development of small-molecule inhibitors and modulators.

One of the most compelling aspects of 1-(2-chloro-5-methylpyridin-3-yl)ethanone is its potential in the field of oncology. Recent studies have demonstrated that pyridine derivatives can exhibit potent activity against various cancer cell lines by interfering with critical signaling pathways. The chloro-substituted pyridine ring has been shown to enhance binding affinity to target proteins, making it an effective component in the design of kinase inhibitors. For instance, derivatives of this compound have shown promise in preclinical trials as inhibitors of tyrosine kinases, which are overexpressed in many cancers.

Another area where 1-(2-chloro-5-methylpyridin-3-yl)ethanone has shown promise is in the treatment of neurological disorders. The methyl group at the 5-position of the pyridine ring can influence the compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting central nervous system (CNS) disorders. Researchers have been exploring its potential as a precursor for developing novel antipsychotic and antidepressant agents. The unique electronic properties imparted by the chloro substituent further enhance its suitability for these applications by allowing precise tuning of receptor binding affinities.

The synthesis of 1-(2-chloro-5-methylpyridin-3-yl)ethanone involves multi-step organic transformations that highlight its synthetic utility. One common approach involves the condensation of acetophenone with a chloromethylated pyridine derivative under basic conditions. This reaction proceeds via nucleophilic addition followed by dehydration, yielding the desired ketone structure. The use of chloromethylpyridines as starting materials underscores the importance of this class of compounds in medicinal chemistry.

The regioselectivity observed in the synthesis of 1-(2-chloro-5-methylpyridin-3-yl)ethanone is another area of interest. The presence of both chloro and methyl groups necessitates careful control over reaction conditions to ensure high yields and minimal side products. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic routes, aligning with global efforts to reduce environmental impact.

In conclusion, 1-(2-chloro-5-methylpyridin-3-yl)ethanone (CAS No. 885223-64-3) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, including the chloro-substituted pyridine ring and the methyl group, make it a versatile scaffold for designing molecules with diverse biological activities. Ongoing research continues to uncover new applications for this compound, particularly in oncology and neurology, highlighting its importance as a building block for future therapeutics.

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Amadis Chemical Company Limited
(CAS:885223-64-3)1-(2-Chloro-5-methylpyridin-3-yl)ethanone
A862149
Purity:99%
Quantity:1g
Price ($):338.0
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